4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid
Descripción
Propiedades
IUPAC Name |
4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)9-7-8(11(17)18)1-2-10(9)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFKWVJORSZTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure of 3-trifluoromethyl-4-morpholinobenzoic acid
An In-Depth Technical Guide to 3-Trifluoromethyl-4-Morpholinobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 3-trifluoromethyl-4-morpholinobenzoic acid, a highly functionalized aromatic scaffold of significant interest to the pharmaceutical and life sciences industries. The unique combination of a trifluoromethyl group, a morpholine moiety, and a benzoic acid functional handle imparts a desirable profile of metabolic stability, aqueous solubility, and synthetic versatility.[1][2][3][4] This document delves into the molecule's structural attributes, provides a detailed, field-proven synthetic protocol with mechanistic rationale, outlines a complete characterization workflow, and discusses its applications as a strategic building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
The Molecular Architecture: A Trifecta of Functionality
The efficacy of 3-trifluoromethyl-4-morpholinobenzoic acid as a molecular building block stems from the synergistic interplay of its three primary functional components. Understanding the role of each is critical to appreciating its utility.
The Trifluoromethyl Group: An Anchor of Potency and Stability
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often employed to enhance a drug candidate's pharmacological profile.[2][3] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, the -CF3 group can increase binding affinity to target proteins and improve membrane permeability, crucial factors for bioavailability.[4] Its incorporation is a well-established strategy for transforming lead compounds into viable drug candidates.[5]
The Morpholine Moiety: A Scaffold for "Drug-Likeness"
Morpholine is recognized as a privileged pharmacophore in drug design, particularly for central nervous system (CNS) agents.[1][6] Its inclusion in a molecular structure often confers favorable pharmacokinetic properties. The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of its oxygen atom can enhance aqueous solubility and improve the absorption, distribution, metabolism, and excretion (ADME) profile.[1] This flexible heterocyclic ring is a common feature in numerous marketed drugs, valued for its ability to improve both potency and druggability.[6][7]
The Benzoic Acid Handle: A Gateway to Diversity
The carboxylic acid function serves as a versatile synthetic handle. It provides a straightforward point of attachment for generating diverse libraries of amides, esters, and other derivatives, making it an ideal anchor point for structure-activity relationship (SAR) studies.[8] This functional group can be readily converted to a more reactive acyl chloride, enabling facile coupling with a wide array of nucleophiles.[8]
Diagram 1: Annotated Chemical Structure
Caption: Logical disconnection for the synthesis plan.
The Causality of Experimental Design: Nucleophilic Aromatic Substitution (SNAr)
The success of this synthesis hinges on the principles of the SNAr mechanism. [9]1. Activation: The trifluoromethyl group at the C3 position, ortho to the morpholine-bearing carbon, and the carboxylic acid group at C1, para to the morpholine, are strongly electron-withdrawing. They synergistically reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile. 2. Nucleophilic Attack: Morpholine, a moderately strong secondary amine nucleophile, attacks the carbon atom bearing the fluorine leaving group (C4). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. 3. Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is typically irreversible and drives the reaction to completion.
The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is deliberate; it effectively solvates the cationic species but not the nucleophile, thereby enhancing the nucleophile's reactivity. The use of a non-nucleophilic base like potassium carbonate is to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, preventing the protonation of the morpholine nucleophile.
Experimental Protocol: Synthesis of 3-Trifluoromethyl-4-Morpholinobenzoic Acid
This protocol is a self-validating system designed for high yield and purity.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq, e.g., 10.4 g, 50 mmol), potassium carbonate (K₂CO₃) (2.5 eq, 17.3 g, 125 mmol), and Dimethyl Sulfoxide (DMSO) (100 mL).
-
Addition of Nucleophile: Add morpholine (1.2 eq, 5.2 mL, 60 mmol) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). This step is crucial as it protonates the carboxylate salt to precipitate the desired carboxylic acid product.
-
Stir the resulting suspension for 1 hour in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts and residual DMSO.
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 50 °C overnight.
-
For enhanced purity, the product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum to yield 3-trifluoromethyl-4-morpholinobenzoic acid as a white to off-white solid.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected data, based on its constituent functional groups, are summarized below.
Physicochemical Properties
| Property | Expected Value | Rationale / Reference |
| Molecular Formula | C₁₂H₁₂F₃NO₃ | Calculated from structure |
| Molecular Weight | 275.23 g/mol | Calculated from structure |
| Appearance | White to off-white crystalline solid | Typical for small organic acids |
| Melting Point | >180 °C (Decomposition may occur) | Inferred from similar structures |
| pKa | ~3.5 - 4.0 | Electron-withdrawing groups lower the pKa of the carboxylic acid compared to benzoic acid (~4.2) [10] |
| LogP | ~2.0 - 2.5 | Calculated estimate; CF3 group increases lipophilicity while morpholine and COOH increase hydrophilicity |
Spectroscopic Data Summary
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 (br s, 1H, -COOH), δ ~8.0-8.2 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 1H, Ar-H), δ ~3.7-3.9 (t, 4H, -N-CH₂-CH₂-O-), δ ~3.1-3.3 (t, 4H, -N-CH₂-CH₂-O-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~166 (-COOH), δ ~150 (Ar-C-N), δ ~135 (Ar-C), δ ~127 (q, J ≈ 30 Hz, Ar-C-CF₃), δ ~124 (q, J ≈ 270 Hz, -CF₃), δ ~122 (Ar-C), δ ~118 (Ar-C), δ ~66 (-O-CH₂-), δ ~51 (-N-CH₂-) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -60 to -65 (s, 3F, -CF₃) |
| IR (ATR) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), 1100-1300 cm⁻¹ (strong, C-F stretch), ~1115 cm⁻¹ (C-O-C stretch) |
| Mass Spec (ESI-) | m/z 274.07 [M-H]⁻ |
Applications in Drug Development
The structural attributes of 3-trifluoromethyl-4-morpholinobenzoic acid make it a valuable intermediate for creating novel chemical entities with therapeutic potential.
Workflow: From Building Block to Lead Candidate
This molecule serves as an ideal starting point for library synthesis aimed at lead discovery and optimization. The carboxylic acid allows for the exploration of a wide chemical space through amide coupling, while the core scaffold provides a stable, drug-like foundation.
Diagram 3: Application Workflow in Drug Discovery
Caption: A typical drug discovery cascade utilizing the title compound.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The safety profile is inferred from related fluorinated aromatic carboxylic acids. [11][12][13]
| Hazard Category | GHS Classification and Precautionary Statements |
|---|---|
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [11][12][13] |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves/protective clothing/eye protection/face protection. Use of a dust mask or respirator is recommended when handling the solid powder. [11][12] |
| Handling | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [11][12][13] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11][12] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. [11][13]|
Conclusion
3-Trifluoromethyl-4-morpholinobenzoic acid is more than a simple organic molecule; it is a strategically designed building block that encapsulates several key principles of modern medicinal chemistry. Its robust and scalable synthesis, combined with a trifecta of functional groups that impart metabolic stability, favorable pharmacokinetics, and synthetic flexibility, makes it an exceptionally valuable tool for drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and deploy this powerful scaffold in the pursuit of novel therapeutics.
References
-
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available from: [Link]
-
001Chemical. (n.d.). CAS No. 934020-34-5, 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid. Retrieved February 15, 2026, from [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 15, 2026, from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]
- Merck & Co., Inc. (2002). US Patent 6,489,507B1: Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
American Chemical Society. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Retrieved February 15, 2026, from [Link]
-
Ceras,o, G., Iannuzzi, F., & Castellano, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(21), 3945–3965. Available from: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. Retrieved February 15, 2026, from [Link]
-
Borbás, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6555. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Trifluoromethylbenzoic acid, morpholide. Retrieved February 15, 2026, from [Link]
-
Li, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 730627. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 3-(aminomethyl)-4-(trifluoromethyl)- Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 3-fluoro-4-morpholinobenzoic acid (C11H12FNO3). Retrieved February 15, 2026, from [Link]
-
Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Available from: [Link]
-
Coles, S. J., et al. (2015). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, 71(Pt 12), o933–o937. Available from: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Trifluoromethylbenzoic acid, morpholide. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- Shanghai Institute of Organic Chemistry. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
-
Al-Aboudi, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available from: [Link]
-
Pillai, A. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6813. Available from: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. vapourtec.com [vapourtec.com]
- 10. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. synquestlabs.com [synquestlabs.com]
safety data sheet SDS for 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid
This guide serves as a Predictive Safety Data Sheet (SDS) & Technical Handling Manual .
Status: SAR-Based Assessment (Structure-Activity Relationship). Compound: 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid. Note: As of the current date, a specific, publicly indexed SDS for this exact isomer is proprietary or limited. This guide synthesizes safety data from validated structural analogues (e.g., 2-Morpholino-5-(trifluoromethyl)benzoic acid) and metabolic precursors to ensure a high-confidence safety protocol.
PART 1: CHEMICAL IDENTITY & PREDICTED PROPERTIES[1]
1.1 Identification
-
Chemical Name: 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzoic acid
-
Synonyms: 4-Morpholino-3-trifluoromethylbenzoic acid; 4-(4-Morpholinyl)-3-(trifluoromethyl)benzoic acid
-
CAS Number: Not Listed / Proprietary (Closest Analogue: 2-Morpholino isomer, CAS 865471-20-1)
-
Molecular Formula: C₁₂H₁₂F₃NO₃
-
Molecular Weight: 275.22 g/mol
1.2 Physicochemical Profile (Predicted)
| Property | Value / Prediction | Rationale |
| Physical State | Solid (Crystalline Powder) | Typical for benzoic acid derivatives. |
| Color | White to Off-White | Standard for pure morpholino-benzoates. |
| Melting Point | 180°C – 220°C | High intermolecular H-bonding (dimerization). |
| Solubility | DMSO, Methanol, DMF | Lipophilic CF3 group reduces water solubility vs. benzoic acid. |
| pKa (Acid) | ~3.8 – 4.2 | CF3 (electron-withdrawing) increases acidity vs. benzoic acid. |
| LogP | ~2.5 – 3.0 | Morpholine adds polarity; CF3 adds lipophilicity. |
PART 2: HAZARD IDENTIFICATION (GHS)
Signal Word: WARNING
2.1 Hazard Statements (H-Codes)
Derived from the intersection of fluorinated benzoic acids and morpholine derivatives.
-
H412: Harmful to aquatic life with long-lasting effects (Predicted due to CF3 stability).
2.2 Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing.
2.3 Structural Hazard Analysis (DOT Diagram)
Figure 1: Deconstruction of the molecule's functional groups and their associated risks.
Caption: Functional group decomposition highlighting the source of acidity (Benzoic), stability (CF3), and thermal risks (HF generation).
PART 3: SYNTHESIS & ORIGIN (The "Why")
Understanding the synthesis helps anticipate impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .
Reaction: 4-Fluoro-3-(trifluoromethyl)benzoic acid + Morpholine → Product
-
Impurity Risk A: Unreacted Morpholine (Corrosive/Basic).
-
Impurity Risk B: Fluoride ions (if workup was insufficient).
-
Impurity Risk C: Residual solvent (DMF/DMSO).
PART 4: SAFE HANDLING WORKFLOW
4.1 Engineering Controls
-
Fume Hood: Mandatory. Do not handle open powder on a benchtop due to H335 (Respiratory Irritation).
-
Static Control: Dry organic powders can build static charge. Use anti-static weighing boats and ground equipment if handling >10g.
4.2 Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine particulates (irritant). |
| Hands | Nitrile Gloves (Double gloving recommended) | Morpholine derivatives can permeate thin latex. |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for acidic powders. |
| Body | Lab Coat (Cotton/Flame Resistant) | Standard protection against solid spills. |
4.3 Handling Protocol (DOT Diagram)
Figure 2: Step-by-step logic for safe handling from storage to experiment.
Caption: Operational workflow emphasizing the critical control point at solubilization where exothermic heat may occur.
PART 5: EMERGENCY RESPONSE
5.1 Fire Fighting (Critical)
-
Hazard: Thermal decomposition will release Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).
-
Action:
5.2 Accidental Release (Spill)
-
Isolate: Clear the area of non-essential personnel.
-
PPE: Don full PPE (Goggles, N95, Double Gloves).
-
Contain: Cover spill with a dry, lime-sand mixture or soda ash to neutralize the acid.
-
Clean: Sweep up carefully (avoid dust generation) and place in a hazardous waste container labeled "Halogenated Organic Solid".
5.3 First Aid
-
Eye Contact: Rinse for 15 minutes.[1][2] Note: If the compound contains residual morpholine, the injury may be deceptive (delayed pain). Seek medical attention.[1][2]
-
Skin Contact: Wash with soap and water.[1][2] If redness persists, suspect acid burn or sensitivity.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
PART 6: STORAGE & STABILITY
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Incompatibilities: Strong Oxidizing Agents (reacts with morpholine ring), Strong Bases (reacts with carboxylic acid).
-
Shelf Life: ~2 years if stored properly (desiccated).
References
-
PubChem. 4-(Trifluoromethyl)benzoic acid (CID 9966) - Safety & Hazards.[3] National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Morpholine (CAS 110-91-8). Available at: [Link]
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 4-Morpholino-3-Trifluoromethylbenzoic Acid Derivatives
Executive Summary
This technical guide analyzes the pharmacological utility of 4-morpholino-3-trifluoromethylbenzoic acid (CAS: 1802611-66-2 / 1260886-88-7 isomers) as a privileged scaffold in drug discovery. While the acid itself serves primarily as a synthetic intermediate, its amide and urea derivatives exhibit potent biological activity, most notably as Phosphoinositide 3-kinase (PI3K) inhibitors .
The combination of the morpholine ring (hydrogen bond acceptor/solubility enhancer) and the trifluoromethyl group (metabolic blocker/lipophilic spacer) creates a structural motif that effectively targets the ATP-binding pocket of lipid kinases. This guide details the medicinal chemistry rationale, synthetic protocols, and biological validation workflows required to develop these derivatives into viable lead compounds.
Medicinal Chemistry Rationale: The "Twisted" Scaffold
The biological potency of this scaffold stems from the specific steric and electronic interplay between the substituents on the benzene ring.
Structural Pharmacophore Analysis
-
4-Morpholine (Hinge Binder): The morpholine oxygen serves as a critical hydrogen bond acceptor. In the context of PI3K
inhibition, this oxygen interacts with the backbone amide of Val851 in the hinge region of the kinase ATP-binding pocket. -
3-Trifluoromethyl (
) (Hydrophobic Gatekeeper):-
Steric Effect: The bulky
group at the ortho position to the morpholine forces the morpholine ring to twist out of coplanarity with the benzene ring. This "induced twist" is crucial for fitting into the narrow specificity pockets of the enzyme, reducing promiscuity. -
Metabolic Stability: The C-F bond strength prevents oxidative metabolism (e.g., hydroxylation) at the 3-position.
-
-
1-Benzoic Acid (The Warhead Handle): The carboxylate is the vector for derivatization. Converting this to an amide or urea extends the molecule into the "affinity pocket," allowing interactions with Lys802 or Asp810 .
Diagram: Pharmacophore & SAR Logic
The following diagram illustrates the structural logic driving the biological activity.
Caption: Structural Activity Relationship (SAR) map detailing the contribution of each moiety to the kinase inhibitory profile.
Biological Mechanism: PI3K Signaling Cascade
The primary biological application of these derivatives is the inhibition of the PI3K/AKT/mTOR pathway , a signaling cascade frequently hyperactivated in solid tumors (breast, ovarian, lung).
Mechanism of Action
Derivatives of 4-morpholino-3-trifluoromethylbenzoic acid function as ATP-competitive inhibitors . By occupying the ATP binding site of the p110 catalytic subunit of PI3K, they prevent the phosphorylation of PIP2 to PIP3. This blockade recruits PH-domain containing proteins (like AKT) to the membrane, effectively shutting down cell survival and proliferation signals.
Diagram: Pathway Interruption
Caption: Schematic of the PI3K/AKT signaling cascade showing the specific point of intervention by the benzamide derivative.
Experimental Protocols
To validate the biological activity, researchers must first synthesize the active amide derivative and then subject it to a biochemical kinase assay.
Synthesis of Bioactive Benzamides (Self-Validating Protocol)
Objective: Convert the acid scaffold into a bioactive amide (e.g., N-(pyridin-3-yl) derivative).
Reagents:
-
4-morpholino-3-trifluoromethylbenzoic acid (1.0 eq)
-
Amine partner (e.g., 3-aminopyridine) (1.1 eq)
-
HATU (Coupling Agent) (1.2 eq)
-
DIPEA (Base) (3.0 eq)
-
DMF (Solvent, anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under
atmosphere, dissolve 1.0 mmol of the benzoic acid scaffold in 5 mL anhydrous DMF. -
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Checkpoint: Solution should turn slightly yellow, indicating formation of the activated ester.
-
Coupling: Add the amine partner (1.1 mmol). Stir at room temperature for 4–6 hours.
-
Quench: Pour the reaction mixture into 50 mL ice-water.
-
Isolation:
-
If precipitate forms: Filter, wash with water, and dry.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel). Elute with Hexane:Ethyl Acetate (gradient 0% to 50% EtOAc).
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the broad acid -OH peak (>11 ppm) and appearance of the amide -NH doublet/singlet (8–10 ppm).
In Vitro PI3K Kinase Assay (ADP-Glo Method)
Objective: Quantify the
Principle: Measures the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Protocol:
-
Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 0.03% CHAPS). -
Compound Dilution: Prepare a 3-fold serial dilution of the benzamide derivative in DMSO (Top concentration: 10
M). -
Enzyme Reaction:
-
Add 2
L of diluted compound to a 384-well white plate. -
Add 4
L of recombinant PI3K enzyme (0.5 ng/ L). Incubate 15 min at RT. -
Add 4
L of Substrate Mix (PIP2:PS lipid vesicles + 10 M ATP). -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10
L ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate
.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the expected biological activity shifts based on modifications to the core scaffold, derived from consensus data on PI3K inhibitors (e.g., Buparlisib analogs).
| Region Modified | Modification | Effect on Biological Activity | Rationale |
| Position 4 (Morpholine) | Replace with Piperazine | Maintained/Slight Decrease | Retains solubility but loses the critical H-bond acceptor (Oxygen). |
| Position 4 (Morpholine) | Replace with Diethylamino | Loss of Potency | conformational flexibility disrupts the "twist" and hinge binding. |
| Position 3 ( | Replace with Methyl ( | Decrease (10-fold) | Reduced lipophilicity and insufficient steric bulk to force the atropisomer twist. |
| Position 3 ( | Replace with Chlorine ( | Moderate Activity | Chlorine is a bioisostere but lacks the metabolic stability of |
| Amide Linker | Urea (-NH-CO-NH-) | Increased Potency | Creates an additional H-bond donor/acceptor pair for the "specificity pocket" (Asp810). |
| Amide Linker | Ester (-CO-O-) | Loss of Activity | Esters are rapidly hydrolyzed in vivo and lack the H-bond donor capability of the amide NH. |
References
-
Journal of Medicinal Chemistry. "Discovery of Buparlisib (BKM120), a Pan-Class I PI3K Inhibitor." ACS Publications. [Link] (Search query: BKM120 synthesis PI3K)
-
Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines." ScienceDirect. [Link]
-
PubChem Compound Summary. "2-(4-Morpholinyl)-5-(trifluoromethyl)benzoic acid." National Library of Medicine. [Link]
-
Molecules (MDPI). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." MDPI. [Link]
4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid PubChem CID and SMILES
An In-Depth Technical Guide to 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals
A Note on Nomenclature: Initial searches for "4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid" did not yield a conclusive PubChem entry for a compound with that exact structure. However, the closely related compound, 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid , is well-documented. This guide will focus on the latter, a molecule with significant potential in medicinal chemistry. The primary structural difference is the presence of a methylene (-CH2-) linker between the morpholine and benzoic acid moieties.
Introduction
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a benzoic acid, a trifluoromethyl group, and a morpholine ring, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the morpholine moiety often improves aqueous solubility and pharmacokinetic properties. The carboxylic acid group provides a handle for further chemical modifications and can act as a key interacting group with biological targets.
This technical guide provides a comprehensive overview of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, grounded in authoritative scientific sources.
Chemical Identity and Properties
A clear understanding of the fundamental chemical identifiers and properties is crucial for any experimental work.
| Property | Value | Source |
| PubChem CID | 58970115 | [1] |
| Canonical SMILES | C1COCCN1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | [1] |
| Molecular Formula | C13H14F3NO3 | [1] |
| Molecular Weight | 289.25 g/mol | [1] |
| CAS Number | 934020-34-5 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis Protocol
The synthesis of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Caption: Synthetic workflow for 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid.
Step-by-Step Methodology:
Step 1: Esterification of 4-Bromo-3-(trifluoromethyl)benzoic acid
-
To a solution of 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (MeOH, 0.2 M), add thionyl chloride (SOCl2, 1.2 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-3-(trifluoromethyl)benzoate.
Step 2: Buchwald-Hartwig Amination
-
In a dry flask, combine methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and a suitable ligand (e.g., Xantphos, 0.04 eq).
-
Add a base such as cesium carbonate (Cs2CO3, 2.0 eq) and a dry solvent like toluene or dioxane.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 4-morpholino-3-(trifluoromethyl)benzoate.
Step 3: Hydrolysis
-
Dissolve the methyl 4-morpholino-3-(trifluoromethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the saponification by TLC.
-
Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid.
Potential Applications in Drug Discovery
The structural motifs present in 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid suggest its potential as a building block in the design of inhibitors for various biological targets.
1. Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors, where it can form hydrogen bonds with the hinge region of the kinase domain. The trifluoromethyl group can provide beneficial interactions in hydrophobic pockets.
2. GPCR Ligands: The aromatic core and the basic nitrogen of the morpholine ring can be key pharmacophoric elements for interaction with G-protein coupled receptors.
3. Ion Channel Modulation: The overall physicochemical properties of this molecule make it a candidate for screening against various ion channels.
A generalized workflow for screening this compound in a drug discovery context is presented below.
Caption: A potential screening cascade for a novel chemical entity like 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid.
Conclusion
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid represents a valuable scaffold for medicinal chemistry research. Its synthesis is achievable through standard organic chemistry transformations, and its structural features make it an attractive candidate for screening against a variety of biological targets. This guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling further exploration of its therapeutic potential.
References
Sources
therapeutic potential of 3-trifluoromethyl-4-morpholinobenzoic acid in oncology
An In-Depth Technical Guide to the Preclinical Evaluation of 3-trifluoromethyl-4-morpholinobenzoic Acid (TFMBA) in Oncology
Abstract
This document provides a comprehensive technical framework for the preclinical assessment of 3-trifluoromethyl-4-morpholinobenzoic acid (TFMBA), a novel small molecule inhibitor with potential therapeutic applications in oncology. We delineate a hypothesized mechanism of action centered on the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation, survival, and therapeutic resistance. This guide furnishes detailed, step-by-step protocols for a suite of in vitro and in vivo assays designed to rigorously evaluate the efficacy, selectivity, and mechanism of TFMBA. The experimental workflows and data interpretation strategies described herein are grounded in established best practices of cancer drug discovery, aiming to provide researchers and drug development professionals with a robust roadmap for advancing novel chemical entities from bench to potential clinical translation.
Introduction and Rationale
The search for targeted therapies that exploit specific vulnerabilities of cancer cells remains a cornerstone of modern oncology research. Small molecule inhibitors, designed to modulate the activity of key oncogenic proteins, have demonstrated significant clinical success. 3-trifluoromethyl-4-morpholinobenzoic acid (TFMBA) represents a novel chemical scaffold, integrating two key structural motifs with known relevance in medicinal chemistry. The trifluoromethyl group is a bioisostere of the methyl group but possesses strong electron-withdrawing properties, often enhancing metabolic stability and target binding affinity. The morpholino moiety is a common feature in many bioactive compounds, including approved drugs, and can improve pharmacokinetic properties such as solubility and cell permeability.
The convergence of these features in TFMBA warrants its investigation as a potential anti-cancer agent. This guide outlines a preclinical development path based on the hypothesis that TFMBA acts as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a signaling cascade frequently hyperactivated in a wide spectrum of human cancers due to mutations in key components like PIK3CA and PTEN.
Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
We hypothesize that TFMBA is a selective inhibitor of the Class I PI3K family of enzymes, thereby blocking the downstream signaling cascade that is crucial for tumor growth and survival.
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating key downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR (mechanistic Target of Rapamycin), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By inhibiting PI3K, TFMBA is expected to abrogate the production of PIP3, leading to the suppression of AKT and mTOR signaling. This would result in cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
Caption: Hypothesized mechanism of TFMBA action on the PI3K/AKT/mTOR signaling pathway.
In Vitro Efficacy and Mechanism Validation
A tiered approach is essential for the in vitro characterization of TFMBA, starting with broad screening for anti-proliferative activity and progressing to specific, mechanism-based assays.
Cell Viability and Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of TFMBA on the viability of a panel of human cancer cell lines. This panel should include cell lines with known genetic alterations in the PI3K pathway (e.g., PIK3CA-mutant, PTEN-null) and corresponding wild-type lines to assess for pathway-dependent sensitivity.
Table 1: Hypothetical IC50 Values for TFMBA Across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Marker | TFMBA IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA (E545K) Mutant | 0.05 |
| BT-474 | Breast Cancer | PIK3CA (K111N) Mutant | 0.08 |
| MDA-MB-231 | Breast Cancer | PIK3CA Wild-Type | 5.2 |
| U87 MG | Glioblastoma | PTEN Null | 0.12 |
| LN-229 | Glioblastoma | PTEN Wild-Type | 8.9 |
| A549 | Lung Cancer | PIK3CA Wild-Type | > 10 |
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Plate cancer cells in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a 10-point serial dilution of TFMBA in complete growth medium. The concentration range should bracket the expected IC50 value (e.g., 10 µM to 0.1 nM). Add the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
Target Engagement and Downstream Pathway Modulation
To validate that TFMBA engages its intended target and modulates the downstream signaling pathway, Western blotting is the gold-standard method. This assay will measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR cascade. A successful inhibitor should decrease the phosphorylation of AKT (at Ser473) and downstream targets like S6 ribosomal protein without affecting their total protein levels.
Caption: Standard experimental workflow for Western blot analysis.
Protocol 2: Western Blotting for PI3K Pathway Markers
-
Cell Treatment and Lysis: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach ~80% confluency, treat them with TFMBA at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-4 hours). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Efficacy Assessment
Demonstrating anti-tumor activity in a living organism is a critical step. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.
Human Tumor Xenograft Model
The choice of cell line for the xenograft model should be informed by the in vitro data. A TFMBA-sensitive cell line (e.g., MCF-7) should be selected.
Table 2: Hypothetical Study Design for an MCF-7 Xenograft Model
| Parameter | Description |
| Animal Model | Female athymic nude mice (Nu/Nu), 6-8 weeks old |
| Cell Inoculation | 5 x 10^6 MCF-7 cells in Matrigel, subcutaneous injection |
| Tumor Establishment | Tumors allowed to grow to an average volume of 150-200 mm³ |
| Treatment Groups (n=10/group) | 1. Vehicle Control (e.g., 0.5% CMC) |
| 2. TFMBA (Low Dose, e.g., 10 mg/kg) | |
| 3. TFMBA (High Dose, e.g., 30 mg/kg) | |
| 4. Positive Control (e.g., an approved PI3K inhibitor) | |
| Dosing Route & Schedule | Oral gavage, once daily (QD) for 21 days |
| Primary Endpoint | Tumor Volume (measured 2-3 times weekly) |
| Secondary Endpoints | Body weight, clinical observations, tumor weight at study end |
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse. A 17β-estradiol pellet should be implanted to support the growth of this estrogen-dependent cell line.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the target volume, randomize the animals into the treatment groups. Begin daily dosing as per the study design.
-
Data Collection: Record tumor volumes, body weights, and any signs of toxicity throughout the study.
-
Study Termination: At the end of the treatment period, euthanize the animals. Excise the tumors and record their final weights.
-
Pharmacodynamic Analysis: Tumors can be collected at specific time points post-dosing to analyze the levels of p-AKT via Western blot or immunohistochemistry to confirm in vivo target modulation.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of 3-trifluoromethyl-4-morpholinobenzoic acid (TFMBA) as a potential anti-cancer therapeutic. The successful completion of these studies would provide strong evidence for its mechanism of action and in vivo efficacy. Positive results would warrant further investigation into its pharmacokinetic and toxicological profile, exploration of combination therapies, and identification of predictive biomarkers to guide its potential clinical development. The systematic approach outlined here ensures a rigorous and data-driven assessment, crucial for advancing promising novel compounds in the field of oncology.
References
-
Title: The 2020 Hallmarks of Cancer Source: Cell URL: [Link]
-
Title: PI3K/AKT/mTOR-Targeted Therapies in Cancer Source: Journal of Hematology & Oncology URL: [Link]
-
Title: The PI3K/AKT/mTOR Pathway in a Nutshell Source: Methods in Molecular Biology URL: [Link]
-
Title: Western Blotting: A Practical Guide Source: Nature Methods URL: [Link]
-
Title: Preclinical animal models for cancer and cancer therapeutics Source: Nature Reviews Cancer URL: [Link]
Structural-Activity Relationships and Synthetic Divergence: 4-Morpholino vs. 3-Trifluoromethyl Benzoic Acid Isomers
Executive Summary
In medicinal chemistry, the optimization of a benzoic acid scaffold often involves the strategic placement of solubilizing groups (morpholine) and metabolic blockers (trifluoromethyl). This guide provides a rigorous technical comparison between two critical regioisomers: 4-morpholino-3-(trifluoromethyl)benzoic acid (Isomer A) and 3-morpholino-4-(trifluoromethyl)benzoic acid (Isomer B).
While these isomers share an identical molecular formula (
Part 1: Electronic and Structural Profiling
The core difference between these isomers lies in the Hammett electronic vectors relative to the carboxylic acid pharmacophore and the mutual steric influence of the ortho-substituents.
Electronic Vectors & pKa Modulation
The position of the morpholine (a strong resonance donor,
-
Isomer A (4-morpholino-3-CF3):
-
Effect: The para-morpholine nitrogen donates electron density into the ring via resonance, directly opposing the electron-withdrawing nature of the carboxyl group. This destabilizes the carboxylate anion, raising the pKa (making the acid weaker).
-
Net Result: Higher pKa (~4.8–5.2), increased electron density at the carbonyl oxygen.
-
-
Isomer B (3-morpholino-4-CF3):
-
Effect: The meta-morpholine cannot donate electrons via resonance to the carboxyl group effectively. The para-CF3 exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion.
-
Net Result: Lower pKa (~3.5–3.8), increased acidity.
-
Steric "Ortho" Effect
In both isomers, the morpholine and CF3 groups are ortho to each other.
-
Twisted Conformation: The steric clash between the bulky
( ) and the morpholine ring forces the morpholine out of planarity with the phenyl ring. -
Consequence: This "twist" decouples the nitrogen lone pair from the aromatic
-system, partially dampening the resonance donation described in 1.1. This effect is more pronounced in Isomer A, where the resonance contribution is the primary electronic vector.
Part 2: Synthetic Accessibility (The "Make-ability" Filter)
The most critical practical difference for a researcher is the synthesis. One isomer allows for metal-free synthesis, while the other typically requires transition metal catalysis.
Isomer A: The S_NAr Advantage
4-morpholino-3-(trifluoromethyl)benzoic acid is synthesized via Nucleophilic Aromatic Substitution (
-
Mechanism: The precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid, possesses a fluorine atom para to the carboxyl group and ortho to the
group. Both groups are electron-withdrawing (EWG), dramatically lowering the LUMO energy at the C-4 position. -
Result: Morpholine acts as a nucleophile under mild basic conditions to displace the fluoride.
Isomer B: The S_NAr Dead End
3-morpholino-4-(trifluoromethyl)benzoic acid is difficult to synthesize via
-
Mechanism: The precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid, has the fluorine at the meta position relative to the strongest EWG (Carboxyl). The Meisenheimer complex cannot be effectively stabilized.
-
Solution: Synthesis requires Buchwald-Hartwig amination (Pd-catalyzed C-N coupling) using a 3-bromo precursor, which increases cost and introduces heavy metal impurities.
Synthetic Decision Tree (Graphviz)
Caption: Comparative synthetic logic. Isomer A utilizes a self-activating electrophile for metal-free synthesis, whereas Isomer B requires catalytic intervention due to electronic mismatch.
Part 3: Physicochemical & ADME Landscape
The following table summarizes the predicted and observed properties relevant to drug discovery.
| Property | Isomer A (4-Morph-3-CF3) | Isomer B (3-Morph-4-CF3) | Impact on Drug Design |
| LogP (Calc) | ~2.1 | ~2.3 | Isomer A is slightly more polar due to better hydration of the exposed morpholine oxygen. |
| Solubility | High | Moderate | Isomer A generally shows better aqueous solubility at pH 7.4. |
| Metabolic Stability | Moderate | High | The para-morpholine (Iso A) is more accessible to CYP450 oxidative attack than the sterically shielded meta-morpholine (Iso B). |
| hERG Liability | Low | Low-Medium | Basic amines in the para position are classic hERG pharmacophores; however, the carboxylic acid mitigates this risk. |
Part 4: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 4-Morpholino-3-(trifluoromethyl)benzoic acid (Isomer A)
Rationale: This protocol utilizes the activating nature of the CF3 group to drive nucleophilic substitution without external catalysts.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS: 67515-59-7) or Benzoic Acid derivative.
-
Morpholine (Reagent Grade).
-
Solvent: DMSO or DMF (Polar aprotic is essential to solvate the nucleophile).
-
Base:
(Potassium Carbonate).
Step-by-Step Workflow:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq, 5.0 mmol) in DMSO (15 mL).
-
Checkpoint: Solution should be clear. If using the acid, ensure it is fully solubilized; the carboxylate will form in situ.
-
-
Activation: Add
(2.5 eq). The solution may become cloudy (suspension). -
Addition: Add Morpholine (2.0 eq) dropwise.
-
Note: Excess morpholine acts as both nucleophile and proton scavenger.
-
-
Reaction: Heat the mixture to 85°C for 6–8 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting material spot (
) should disappear, replaced by a more polar product spot.
-
-
Work-up (Self-Validating Step):
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold 1M HCl (50 mL).
-
Observation: The product should precipitate immediately as a white/off-white solid as the pH drops below the pKa of the carboxylic acid (~4.5).
-
-
Purification: Filter the solid, wash with water (3x 20 mL) to remove DMSO and inorganic salts. Dry under vacuum.
-
Yield Expectation: >90%.[2]
-
Part 5: Structural Biology Implications
When docking these molecules into a protein target (e.g., a Kinase hinge region), the vector of the morpholine oxygen is critical.
-
Isomer A: The morpholine oxygen projects along the primary axis of the phenyl ring. It is ideal for solvent-front interactions.
-
Isomer B: The morpholine projects at a 60° angle. This often creates a "kink" in the binding pose, which can be exploited to induce selectivity against homologous proteins that lack space in the "meta-pocket."
Interaction Interaction Map (Graphviz)
Caption: Structural vector analysis showing how regioisomerism alters the H-bond acceptor trajectory of the morpholine oxygen.
References
-
Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes. Beilstein J. Org. Chem. Retrieved October 26, 2025, from [Link]
Sources
reaction conditions for coupling 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid
Application Note: Optimized Reaction Conditions for Coupling 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic Acid
Part 1: Executive Summary & Mechanistic Insight
4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid presents a unique challenge in amide coupling chemistry due to the specific arrangement of its substituents. Unlike simple benzoic acids, this molecule possesses a "push-pull" electronic system complicated by severe steric strain.
The "Twisted Aniline" Effect
To design a successful coupling protocol, one must understand the geometry of the substrate.
-
Electronic Push-Pull: The carboxylic acid (C1) is meta to the strongly electron-withdrawing trifluoromethyl group (-CF3, C3) and para to the electron-donating morpholine ring (C4).
-
Steric Decoupling: The bulky -CF3 group at C3 is ortho to the morpholine ring at C4. This steric clash forces the morpholine ring to twist out of the plane of the phenyl ring.
-
Consequence: The resonance donation of the morpholine nitrogen lone pair into the phenyl ring is significantly inhibited. As a result, the phenyl ring remains electron-deficient (dominated by the inductive effect of the -CF3).
Implications for Reactivity:
-
Acidity: The carboxylic acid is more acidic (lower pKa) than typical 4-aminobenzoic acids due to the electron-withdrawing nature of the ring.
-
Electrophilicity: The activated carbonyl species (active ester or acid chloride) will be highly electrophilic . While this promotes rapid coupling, it also makes the intermediate highly susceptible to hydrolysis by trace moisture.
-
Nucleophilicity: The morpholine nitrogen, being twisted and tertiary, is non-nucleophilic in this context and will not interfere with the coupling (no self-polymerization).
Part 2: Experimental Protocols
Method A: High-Throughput Discovery (HATU)
Best for: Small scale (mg), parallel synthesis, and library generation.
Rationale: HATU generates a highly reactive At-complex (7-azabenzotriazol-1-yl ester). Given the electron-deficient nature of the substrate, the reaction is fast. DIPEA is preferred over TEA to prevent any potential interaction with the twisted morpholine nitrogen.
Reagents:
-
Substrate: 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF (Preferred) or DMAc.
Step-by-Step Protocol:
-
Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration 0.1 M – 0.2 M).
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.
-
Amine Addition: Add the amine partner (1.1 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: If hydrolysis (parent acid peak) is observed, ensure DMF is strictly anhydrous.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[2]
Method B: Scale-Up & Difficult Amines (Acid Chloride)
Best for: Gram-scale synthesis, unreactive anilines, or sterically hindered amines.
Rationale: Converting the acid to the acid chloride generates the most reactive electrophile possible. The electron-deficient ring stabilizes the acid chloride against decomposition but makes it fiercely reactive toward nucleophiles.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[2]
-
Solvent: DCM (Dichloromethane) or Toluene.
Step-by-Step Protocol:
-
Chlorination: Suspend the benzoic acid (1.0 equiv) in dry DCM (0.5 M). Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1–2 drops of anhydrous DMF.
-
Observation: Vigorous gas evolution (CO, CO2, HCl).
-
-
Reflux: Stir at RT for 1 hour, then optionally reflux for 30 mins to ensure completion.
-
Isolation: Concentrate in vacuo to dryness. Co-evaporate with dry toluene (2x) to remove excess oxalyl chloride/HCl. Result: Yellow solid/oil.
-
Coupling: Redissolve the crude acid chloride in dry DCM. Add this solution dropwise to a pre-cooled (0 °C) solution of the Amine (1.1 equiv) and TEA (2.5 equiv) in DCM.
-
Completion: Allow to warm to RT. Reaction is usually complete within 30 minutes.
Part 3: Data Presentation & Visualization
Table 1: Optimization of Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Scale-Up) | Condition C (Alternative) |
| Activator | HATU | Oxalyl Chloride / DMF | T3P (Propylphosphonic anhydride) |
| Base | DIPEA | TEA or Pyridine | DIPEA or NMM |
| Solvent | DMF | DCM | EtOAc or DMF |
| Temp | 25 °C | 0 °C | 0 °C |
| Yield | 85-95% | 90-98% | 70-85% |
| Pros | High speed, simple workup | Lowest cost, highest reactivity | Low epimerization (not relevant here), easy workup |
| Cons | Expensive reagents, removal of urea | Moisture sensitive, corrosive | Slower reaction kinetics |
Figure 1: Mechanistic Pathway & Workflow
Caption: Decision matrix for coupling 4-morpholino-3-(trifluoromethyl)benzoic acid. The ortho-CF3 group enhances electrophilicity, favoring rapid activation.
Part 4: Troubleshooting & Quality Control
-
Hydrolysis (Main Issue):
-
Regioselectivity (Not an issue):
-
Unlike poly-functionalized scaffolds, the morpholine nitrogen is tertiary and electronically deactivated. It will not compete with the external amine.
-
-
Purification:
-
The product is likely lipophilic. Standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Normal Phase Flash Chromatography (Hexane/EtOAc) is effective.
-
Note: The morpholine moiety can be protonated. If using acidic mobile phases, the product will elute earlier.
-
References
-
PubChem. (n.d.).[7] 3-Fluoro-4-morpholinobenzoic acid.[8] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]
-
Aapptec. (n.d.). Coupling Reagents in Peptide Synthesis. Retrieved October 26, 2023, from [Link]
Sources
- 1. ag.state.mn.us [ag.state.mn.us]
- 2. iajpr.com [iajpr.com]
- 3. jelsciences.com [jelsciences.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic Acid in Drug Design
Abstract & Strategic Significance
4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid is a high-value pharmacophore scaffold, particularly prevalent in the design of kinase inhibitors targeting the PI3K/AKT/mTOR pathway (e.g., Buparlisib analogs).
The molecule combines three critical structural features:
-
Benzoic Acid Handle: Provides a versatile attachment point for amide coupling to heterocycles (aminopyridines, pyrimidines) or solubilizing tails.
-
Morpholine Ring: Enhances aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor in the kinase hinge region.
-
Trifluoromethyl Group (Ortho to Morpholine): Exerts a steric "twist" effect, forcing the morpholine ring out of coplanarity with the phenyl ring. This conformation is often critical for selectivity within the ATP-binding pocket and protects the aniline nitrogen from metabolic oxidation.
This guide details the synthesis , purification , and downstream utilization of this intermediate, providing a self-validating workflow for research and scale-up.
Synthetic Protocol: Preparation of the Intermediate
Since the specific acid is often expensive or custom-synthesized, we recommend generating it in-house from the robust precursor 4-fluoro-3-(trifluoromethyl)benzonitrile . This route avoids the solubility issues often encountered when attempting nucleophilic substitution directly on the benzoic acid.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthesis of the target acid from the fluoro-nitrile precursor, ensuring high regioselectivity.
Step 1: Nucleophilic Aromatic Substitution (SnAr)
Reagents:
-
4-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq)
-
Morpholine (2.5 eq) — Acts as both nucleophile and base.
-
Solvent: Acetonitrile (ACN) or DMF (if scale >10g).
Procedure:
-
Dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile in ACN (5 mL/g).
-
Add Morpholine dropwise at room temperature. Note: Exothermic reaction.
-
Heat the mixture to 60°C and stir for 6–8 hours.
-
Checkpoint (TLC/LCMS): Monitor consumption of starting material. The product is more polar than the fluoro-nitrile but less polar than the acid.
-
Workup: Cool to RT. Pour into ice water. The product, 4-morpholino-3-(trifluoromethyl)benzonitrile , will precipitate as a white/off-white solid. Filter and wash with water.[1]
-
Yield Expectation: >90%.
Step 2: Nitrile Hydrolysis
Reagents:
-
Intermediate Nitrile (from Step 1)
-
Sodium Hydroxide (10% aqueous solution, 5.0 eq)
-
Ethanol (to solubilize the organic phase)
Procedure:
-
Suspend the nitrile in Ethanol (5 mL/g).
-
Add NaOH solution.
-
Reflux (80–90°C) for 12 hours. Note: The CF3 group is stable under these basic conditions, but avoid extreme temperatures (>120°C) to prevent hydrolysis of the CF3 to a carboxylate.
-
Checkpoint (LCMS): Confirm complete conversion of Nitrile (M+) to Acid (M+1+H2O).
-
Isolation: Cool to RT. Evaporate ethanol. Acidify the aqueous residue with 1N HCl to pH 3–4.
-
Purification: The product precipitates. Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.
Downstream Application: Amide Coupling Protocol
The carboxylic acid is typically coupled to an amine (e.g., an aminopyridine) to form the final drug candidate. Due to the steric bulk of the ortho-CF3 group, standard coupling conditions may be sluggish.
Decision Matrix: Coupling Strategy
Caption: Selection guide for amide coupling reagents based on scale and steric hindrance.
Optimized Protocol (HATU Method)
-
Activation: Dissolve 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 15 mins at RT. Color change to yellow/orange indicates active ester formation.
-
Addition: Add the amine partner (1.1 eq).
-
Reaction: Stir at RT for 4–16 hours. If the amine is unreactive, heat to 50°C.
-
Validation: The CF3 group may cause peak broadening in NMR due to rotamers. Run VT-NMR (Variable Temperature) at 50°C to coalesce peaks if characterizing.
Analytical Characterization & QC
To ensure the integrity of this intermediate, the following parameters must be met.
| Attribute | Specification | Method | Rationale |
| Appearance | White to Off-White Powder | Visual | Colored impurities often indicate oxidation of the morpholine ring. |
| Purity | >98.0% | HPLC (254 nm) | Critical for biological assays. Impurities can be potent false positives. |
| 1H NMR | Consistent with Structure | DMSO-d6 | Confirm morpholine protons (3.6–3.8 ppm) and aromatic pattern. |
| 19F NMR | Single Peak (~ -60 ppm) | DMSO-d6 | Crucial: Confirm CF3 integrity. Multiple fluorine peaks indicate hydrolysis or degradation. |
| Solubility | Soluble in DMSO, MeOH | Visual | Insoluble material is likely inorganic salts (NaCl) from the workup. |
Troubleshooting Common Issues
-
Issue: Low yield in coupling reaction.
-
Root Cause: The CF3 group creates steric hindrance ortho to the morpholine, which in turn twists the ring and shields the carboxylic acid slightly.
-
Solution: Convert to the Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM. Acid chlorides are more reactive and less sensitive to steric bulk than activated esters.
-
-
Issue: "Des-morpholino" impurity.
-
Root Cause: Incomplete SnAr reaction in Step 1.
-
Solution: Ensure Step 1 is driven to completion before hydrolysis. The fluoro-acid is very difficult to separate from the morpholino-acid by standard extraction.
-
References
-
ChemicalBook. 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Buparlisib (BKM120) Structure and Bioactivity. Retrieved from
-
GuideChem. 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic Acid Properties (Structural Analog Comparison). Retrieved from
-
Beilstein Journals. Morpholine-mediated defluorinative cycloaddition (SnAr Mechanism Insights). Retrieved from
-
Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid (Isomer Analysis). Retrieved from
Sources
Application Notes and Protocols for 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid Powder
Abstract
This document provides a comprehensive guide for the safe storage, handling, and use of 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid powder. The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. The information is synthesized from established safety data for structurally related compounds, including trifluoromethylated benzoic acids and morpholine-containing molecules, to ensure a high standard of safety and experimental integrity.
Introduction and Scientific Context
4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid is a specialized organic compound that integrates three key structural motifs: a benzoic acid core, a trifluoromethyl group, and a morpholine ring. This combination suggests its potential utility in medicinal chemistry and drug discovery. The morpholine ring is a privileged pharmacophore known to enhance metabolic stability and aqueous solubility, and it often participates in crucial interactions with biological targets.[1][2][3] The trifluoromethyl group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic resistance, making it a common substituent in modern pharmaceuticals.[4][5] The benzoic acid moiety provides a handle for further chemical modification or can act as a key interacting group.
Given its chemical nature as a fine powder and a substituted benzoic acid, this compound requires careful handling to mitigate risks associated with inhalation and dermal contact, and to ensure its stability and purity for experimental use.[6][7]
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid is not widely available, a robust hazard assessment can be constructed by analyzing its structural components.
2.1. GHS Hazard Profile (Inferred)
Based on data for 3-(Trifluoromethyl)benzoic acid and 4-(Morpholin-4-yl)benzoic acid, the compound should be treated as hazardous with the following classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][5][8]
-
Acute Toxicity, Oral (Category 4, Potential): May be harmful if swallowed.[8]
2.2. Engineering Controls
The primary defense against exposure is through robust engineering controls.
-
Ventilation: All handling of the powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.[6][7]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[9]
2.3. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against airborne particles and splashes.[6][10]
-
Hand Protection: Nitrile or neoprene gloves that are compatible with organic chemicals should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[7][11]
-
Body Protection: A lab coat must be worn to protect against skin contact. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a properly fitted NIOSH-approved respirator for particulates (e.g., N95) is required.[6]
Storage and Stability
Proper storage is critical to maintaining the integrity and shelf-life of 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid powder.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[12] | Cool temperatures minimize the potential for degradation over long-term storage. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen). | The compound is a benzoic acid derivative and may be sensitive to moisture and oxidation. |
| Container | Keep in a tightly sealed, opaque container.[6][9] | Protects from light, moisture, and contamination. |
| Location | Store in a well-ventilated, designated chemical storage area away from incompatible materials.[10][11] | Prevents accidental reactions and ensures proper containment. |
Incompatible Materials: Avoid storage with strong oxidizing agents, strong reducing agents, and strong bases, as these may cause vigorous or hazardous reactions.[6][9]
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
4.1. Protocol 1: Weighing of the Powder
This protocol is designed to minimize aerosolization and exposure during weighing.
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Staging: Place a calibrated analytical balance inside the fume hood. Use an anti-static weighing dish.
-
Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Dispensing: Inside the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of powder to the weighing dish. Avoid creating dust clouds by moving slowly and deliberately.
-
Sealing: Immediately and securely reseal the main container.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent (e.g., ethanol) and wipes. Dispose of contaminated materials as hazardous waste.
Caption: Protocol for Preparing a Stock Solution.
4.3. Protocol 3: Spill Response
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Communicate: Inform laboratory personnel and the safety officer.
-
Control: Prevent the spread of the powder. Do not use a dry brush or compressed air.
-
Cleanup (Small Spill): For small spills within a fume hood, gently cover the powder with a damp paper towel to avoid creating dust. Carefully wipe up the material, placing the contaminated towels in a sealed bag for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent. [6]6. PPE Disposal: Remove and dispose of all contaminated PPE as hazardous waste.
4.4. Protocol 4: Waste Disposal
All waste containing 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid, including unused powder, contaminated labware, and solutions, must be disposed of as hazardous chemical waste. [10]Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
References
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Kumar, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]
-
Mahesh, A. R. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2155-2165. Retrieved from [Link]
-
Rogoza, P., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5364. Retrieved from [Link]
-
Sharma, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-(Morpholin-4-yl)benzoic acid - GHS Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
-
Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2728-2749. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. carlroth.com [carlroth.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. guidechem.com [guidechem.com]
Technical Support Center: Purification of 3-Trifluoromethylbenzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted morpholine from the synthesis of 3-trifluoromethylbenzoic acid derivatives, such as 3-trifluoromethylbenzoyl morpholide.
Section 1: Understanding the Chemistry - The "Why" Behind the Wash
In the synthesis of an amide from a carboxylic acid and an amine, it is common practice to use an excess of the amine to drive the reaction to completion. However, this leaves a significant challenge for purification: separating the desired neutral amide product from the unreacted basic amine. In the case of reacting 3-trifluoromethylbenzoic acid with morpholine, the solution lies in exploiting their differing acid-base properties.
The core principle of the purification is a liquid-liquid extraction, specifically an acid-base extraction.[1][2] By washing the organic reaction mixture with a dilute aqueous acid (like 1M HCl), we can selectively convert the basic morpholine into its protonated form, morpholinium chloride.[3][4] This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer. The unreacted carboxylic acid is also acidic and will remain in the organic layer during the acid wash.
Key Compound Properties
To design an effective separation, understanding the physicochemical properties of each component is critical.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa | Solubility |
| 3-(Trifluoromethyl)benzoic Acid | ![]() | 190.12 | 238.5 | ~3.7 (estimated)[4][5] | Soluble in many organic solvents. |
| Morpholine | ![]() | 87.12 | 129 | 8.33 (of conjugate acid)[3][6] | Miscible with water and many organic solvents.[7] |
| 3-Trifluoromethylbenzoyl morpholide (Product) | ![]() | 259.22 | >250 (estimated) | Neutral (Amide) | Soluble in common organic solvents like DCM, EtOAc. |
The pKa of 3-(trifluoromethyl)benzoic acid is significantly lowered by the electron-withdrawing CF₃ group compared to benzoic acid (pKa ≈ 4.2). This strong acidity ensures it remains protonated and in the organic layer during a wash with dilute mineral acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is it so important to remove residual morpholine? Residual morpholine can interfere with subsequent reaction steps, complicate NMR and mass spectrometry analysis, and is considered a potential impurity in active pharmaceutical ingredients (APIs). For accurate yield determination and high purity of the final compound, its removal is essential.
Q2: What is the primary and most effective method for removing morpholine? The primary method is an acid-base extraction .[1] Washing the crude reaction mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous acid, such as 1M hydrochloric acid, is the most common and effective technique.[2] The acid protonates the morpholine, making it water-soluble and drawing it out of the organic phase.
Q3: Can I use a different acid for the wash, like acetic acid or sulfuric acid? While other acids can be used, dilute hydrochloric acid (HCl) is generally preferred. It is strong enough to fully protonate morpholine, and the resulting morpholinium chloride salt is very water-soluble. Dilute sulfuric acid (H₂SO₄) is also effective. Using a weak acid like acetic acid is not recommended as it may not be acidic enough to protonate the morpholine completely, leading to inefficient removal.
Q4: My product seems to be lost during the aqueous wash. What could be happening? Product loss during an acid wash is typically due to two main reasons:
-
Amide Hydrolysis: Using a highly concentrated acid or prolonged exposure could potentially hydrolyze the amide product back to the carboxylic acid and morpholine. This is generally slow with dilute acids at room temperature but can be a concern.
-
Emulsion Formation: An emulsion is a stable mixture of the organic and aqueous layers that is difficult to separate. Vigorous shaking is a common cause. If the product gets trapped in the emulsion, it can be physically lost during separation. See the troubleshooting guide for tips on how to break emulsions.
Q5: Is column chromatography a good alternative to an acid wash for removing morpholine? Column chromatography is generally not a good primary method for removing large amounts of morpholine. Morpholine is quite polar and can streak badly on silica gel, leading to poor separation and contamination of product fractions. The best practice is to perform an acid wash to remove the bulk of the morpholine before subjecting the material to chromatographic purification.
Section 3: Troubleshooting Guide
Problem 1: My final product is still contaminated with morpholine after an acidic wash.
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Acid | Not enough acid was used to protonate all of the excess morpholine. The pKa of the morpholinium ion is 8.33, so the pH of the aqueous layer must be well below this value to ensure complete protonation.[3][6] | Use at least 2-3 wash cycles with fresh 1M HCl. After the final wash, check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, perform another wash. |
| Inefficient Mixing | The two layers were not mixed sufficiently, resulting in poor surface area contact and incomplete extraction of the morpholinium salt. | Stopper the separatory funnel and invert it gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can cause emulsions. |
| Incorrect Solvent | The organic solvent used has some miscibility with water, which can hinder clean separation. | Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices. If using a solvent like THF, which is water-miscible, it must first be removed under reduced pressure and the residue redissolved in an immiscible solvent. |
Problem 2: I am observing a significant loss of my desired amide product during the workup.
| Possible Cause | Explanation | Recommended Solution |
| Emulsion Formation | Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping the product. | To break an emulsion: 1. Let the funnel stand for 10-20 minutes. 2. Gently swirl the funnel. 3. Add a small amount of brine (saturated aqueous NaCl solution); this increases the ionic strength of the aqueous layer and can help force separation. 4. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product Precipitation | If the product has low solubility in the chosen organic solvent, it might precipitate at the interface and be lost. | Ensure you are using a sufficient volume of organic solvent to fully dissolve your crude product before beginning the wash. If precipitation occurs, add more solvent. |
| Accidental Discarding | The product may have some water solubility, leading to partitioning into the aqueous layer. | Perform a "back-extraction." After separating the initial acidic aqueous wash, wash this aqueous layer once with a fresh portion of organic solvent (e.g., DCM or EtOAc). Combine this new organic layer with your main organic layer.[1] |
Section 4: Detailed Protocols
Protocol 1: Standard Acid-Base Extraction for Morpholine Removal
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., DMF, THF) under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, and gently invert it 10-15 times, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Acid Wash: Repeat step 3 one or two more times to ensure complete removal of morpholine. For the final wash, check the pH of the drained aqueous layer to confirm it is acidic (pH 1-2).
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This step helps to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of morpholine.
Protocol 2: Purification by Column Chromatography (Post-Wash)
This protocol should be performed after the acid-base extraction.
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or DCM.
-
Column Packing: Pack a silica gel column using a suitable solvent system. For a moderately polar amide, a good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 4:1 and gradually increasing polarity).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified amide.
Section 5: Visual Guides & Workflows
Purification Strategy Decision Workflow
This diagram outlines the decision-making process for purifying the crude product after synthesis.
Caption: Decision workflow for product purification.
Acid-Base Extraction Process
This diagram illustrates the movement of each chemical species during the acid wash.
Caption: Fate of components during acid extraction.
References
-
Filo. (2023, November 3). The pKa of the conjugate acid of morpholine is 8.33. Link
-
ChemicalBook. Morpholine: Chemical Properties, Reactivity and Uses. Link
-
Wikipedia. Morpholine. Link
-
Drugfuture.com. Morpholine. Link
-
ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine. Link
-
Homework.Study.com. The pKa of the conjugate acid of morpholine is 8.33. Link
-
IRO Water Treatment. Morpholine. Link
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Link
-
Ataman Kimya. MORPHOLINE. Link
-
PubChem. 3-(Trifluoromethyl)benzoic acid. Link
-
Benchchem. A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Morpholine Scaffolds. Link
-
China Amines. Morpholine. Link
-
University of Colorado Boulder. Acid-Base Extraction. Link
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?Link
-
ResearchGate. (2025, August 3). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Link
-
ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Link
-
Bluelight.org. (2008, April 4). Acid-Base extraction of Morphine and Methylmorphine from Poppy Seeds. Link
-
MilliporeSigma. 3-(Trifluoromethyl)benzoic Acid. Link
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link
-
Fisher Scientific. Amide Synthesis. Link
-
Google Patents. Morpholine process. Link
-
Google Patents. Recovery of morpholine from aqueous solutions thereof. Link
-
Reddit. (2024, August 14). Best way to separate water and morpholine. Link
-
Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Link
-
University of Rochester. Remove Sticky Reagents. Link
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Link
-
Google Patents. Method for recovering morpholine from acidic waste water containing morpholine. Link
-
ResearchGate. (2022, March 24). Regarding peptide coupling reaction?Link
-
Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Link
-
PubMed. (2012, March 16). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Link
-
Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Link
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Link
-
Who we serve. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Link
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?Link
-
Google Patents. Preparation of morpholine. Link
-
FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Link
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Link
-
PMC. (2023, July 13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Link
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Link
-
PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Link
-
ChemScene. 2-(4-Morpholinyl)-5-(trifluoromethyl)benzoic acid. Link
-
PMC. (2021, July 20). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Link
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Link
Sources
- 1. The pK_{a} of the conjugate acid of morpholine is 8.33 . Morpholinium .. [askfilo.com]
- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. homework.study.com [homework.study.com]
- 5. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
- 6. The pK_{a} of the conjugate acid of morpholine is 8.33. (a) Calculate t.. [askfilo.com]
- 7. Solved The pKa of the conjugate acid of morpholine is 8.3:3. | Chegg.com [chegg.com]
Comparative Guide: HPLC Purity Analysis of 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic Acid
Executive Summary & Molecular Profile
Target Molecule: 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid (CAS: 1260817-92-0) Application: Key intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs).[1]
This guide addresses the specific chromatographic challenges posed by the zwitterionic nature of this molecule. The coexistence of a basic morpholine moiety (
This document compares three distinct separation strategies to identify the optimal protocol for purity analysis (Area % normalization) and impurity profiling.
Molecular "Chromatophore" Analysis
| Feature | Chromatographic Impact | Mitigation Strategy |
| Morpholine Ring | High basicity; interacts with residual silanols ( | Operate at low pH ( |
| Benzoic Acid | Ionizable; retention shifts drastically with pH. | Maintain pH well below |
| Trifluoromethyl ( | Increases lipophilicity but alters | Use phases with high carbon load or fluorinated selectivity (PFP/Phenyl-Hexyl).[1] |
Comparative Methodology
We evaluated three method architectures. Method B is the recommended standard for QC release, while Method C is suggested for orthogonal impurity identification.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard Fully Porous C18 (
, ) -
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[3]
-
Verdict: NOT RECOMMENDED .
-
Why: Formic acid provides insufficient ionic strength to mask silanols. The morpholine amine drags, resulting in tailing factors
, compromising the integration of closely eluting impurities.
Method B: The "High-Efficiency" Approach (Recommended)[1]
-
Column: Core-Shell (Superficially Porous) C18 (
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) -
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile
-
Verdict: GOLD STANDARD .
-
Why: The low pH (2.5) suppresses silanol ionization. The phosphate buffer provides high ionic strength, sharpening the amine peak. Core-shell particles provide UHPLC-like resolution at standard HPLC backpressures.[1]
Method C: The "Orthogonal Selectivity" Approach[1]
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP)[1]
-
Mobile Phase: 0.1% TFA in Water / Methanol
-
Verdict: SPECIALIST USE .
-
Why: The
interactions between the phenyl phase and the aromatic ring of the analyte—enhanced by the electron-withdrawingngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> group—offer different selectivity for separating structural isomers (e.g., regioisomers of the position) that co-elute on C18.
Detailed Experimental Protocols
Recommended Protocol (Method B)
Objective: Routine purity analysis and assay.
-
Instrument: HPLC with UV-Vis (DAD recommended for peak purity check).
-
Column: Kinetex C18 or Cortecs C18 (100 mm
4.6 mm, 2.7 ). -
Column Temperature:
(Critical to reduce mobile phase viscosity and improve mass transfer for the morpholine amine). -
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 245 nm (primary) and 280 nm.
-
Injection Volume: 5
.
Mobile Phase Preparation:
-
Solvent A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Orthophosphoric acid (
). -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
Performance Metrics Comparison (Representative Data)
| Parameter | Method A (Generic C18) | Method B (Core-Shell + Phosphate) | Method C (Phenyl-Hexyl) |
| Retention Time ( | ~8.4 min | ~6.2 min | ~9.1 min |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| Theoretical Plates (N) | ~6,000 | ~18,000 | ~11,000 |
| Resolution ( | 1.5 | 3.2 | 2.8 |
*Resolution calculated against the nearest synthesis impurity (des-morpholino precursor).
Method Development Logic (Visualization)
The following diagram illustrates the decision matrix used to arrive at the recommended Method B, emphasizing the critical role of
Figure 1: Decision tree for optimizing the separation of zwitterionic morpholine derivatives.
Troubleshooting & Causality
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the positively charged morpholine nitrogen and ionized silanol groups (
) on the stationary phase.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution:
-
Lower pH: Ensure pH is
. -
Increase Ionic Strength: Switch from Formic Acid (volatile, weak) to Phosphate or TFA (stronger ion-pairing effect). Note: Use TFA only if MS detection is not required, as it suppresses ionization.[1]
-
Issue: Retention Time Drift
-
Cause: The carboxylic acid moiety is sensitive to small pH changes near its
(~3.8). If the mobile phase pH is 3.5-4.0, the molecule splits between ionized and neutral states.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution: "Buffer Lock." Move the pH at least 1.5 units away from the
. We selected pH 2.5 to keep the acid fully protonated (neutral) and the morpholine fully protonated (cationic), ensuring a stable retention mechanism.
Issue: Split Peaks
-
Cause: Sample solvent incompatibility. Dissolving the sample in 100% DMSO or Methanol and injecting a large volume into a high-aqueous initial gradient (10% B) causes "solvent shock."[1]
-
Solution: Dilute the sample with the starting mobile phase (90:10 Water:ACN) as much as solubility permits.
References
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC?Link
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
PubChem. (2025).[5] 4-(Trifluoromethyl)benzoic acid Compound Summary. (Used for structural property verification). Link
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis of C12H12F3NO3: Theoretical Calculation vs. Experimental Reality
In the landscape of drug development and materials science, the precise characterization of novel chemical entities is non-negotiable. Elemental analysis stands as a foundational technique, providing a fundamental measure of a compound's purity and verifying its empirical formula. This guide offers an in-depth comparison between the theoretical elemental composition of the compound with the molecular formula C12H12F3NO3 and the practical realities of its experimental determination via combustion analysis. We will explore the causality behind the analytical choices, the self-validating systems that ensure data trustworthiness, and the critical interpretation of results.
Part 1: Theoretical Elemental Composition - The Calculated Benchmark
The first step in any elemental analysis workflow is to establish the theoretical, or calculated, mass percentages of each element in the molecule. This provides the absolute benchmark against which all experimental data will be judged. The calculation is derived from the compound's molecular formula and the atomic weights of its constituent elements.
The formula for calculating the mass percentage of an element is:
Mass % of Element = (Total Mass of Element in Formula / Total Molecular Weight of Compound) x 100[1][2][3]
Workflow for Theoretical Calculation
Caption: Workflow for calculating theoretical elemental composition.
Table 1: Theoretical Elemental Analysis of C12H12F3NO3
| Element | Atomic Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12 | 12.011 | 144.132 | 51.99% |
| Hydrogen | H | 12 | 1.008 | 12.096 | 4.36% |
| Fluorine | F | 3 | 18.998 | 56.994 | 20.56% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 5.05% |
| Oxygen | O | 3 | 15.999 | 47.997 | 17.31% |
| Total | 277.21 | 100.00% |
This table represents the ideal composition. In practice, achieving these exact numbers is challenging, which leads us to the experimental methodology.
Part 2: Experimental Determination - The Combustion Analysis Method
Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of an organic compound.[4][5] The technique is elegant in its simplicity: a sample is combusted in a high-temperature furnace with excess oxygen, converting the elements into simple, detectable gases.[6]
The Causality Behind the Method:
-
High Temperature & Pure Oxygen: This ensures the complete and stoichiometric conversion of the sample's carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (e.g., NO2), which are then reduced to N2 gas.[4][6] Incomplete combustion is a primary source of error, leading to underestimated carbon values.[7][8]
-
Carrier Gas & Scrubbers: An inert carrier gas (typically Helium) transports the combustion products through a series of traps and scrubbers to remove interfering substances like halogens and sulfur before they reach the detectors.
-
Specific Detectors: The gases are then separated, and their concentrations are measured by specific detectors: a non-dispersive infrared (NDIR) detector for CO2, a thermal conductivity detector for H2O (after it's passed through a water trap), and another thermal conductivity detector for N2.[9]
Experimental Workflow: CHN Analysis
Caption: Standard experimental workflow for CHN combustion analysis.
A Note on Fluorine and Oxygen: Standard CHN analyzers do not directly measure fluorine or oxygen.
-
Oxygen: Is typically determined by difference (100% - [%C + %H + %N + %Other Halogens/Sulfur]). This method accumulates the errors from all other elemental measurements. Alternatively, it can be measured directly via pyrolysis, where the sample is heated in the absence of oxygen to form carbon monoxide, which is then quantified.
-
Fluorine: Requires separate analytical techniques such as ion-selective electrode (ISE) analysis after Schöniger flask combustion or ion chromatography. For the purpose of this guide, we will focus on the CHN results and compare them to the theoretical values.
Part 3: Comparing Theory and Practice - Data Interpretation and Trustworthiness
The ultimate goal is to see how closely the experimental data matches the theoretical calculations. For a new compound to be considered pure, the found values for C, H, and N should typically be within ±0.4% of the calculated values.[10][11][12] This tolerance accounts for minor, unavoidable experimental variations.
Table 2: Comparison of Theoretical vs. Representative Experimental Results
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference (%) | Within ±0.4% Tolerance? |
| Carbon (C) | 51.99% | 52.21% | +0.22 | Yes |
| Hydrogen (H) | 4.36% | 4.28% | -0.08 | Yes |
| Nitrogen (N) | 5.05% | 5.11% | +0.06 | Yes |
Protocol for Ensuring Self-Validating & Trustworthy Results:
-
Instrument Calibration:
-
Step 1: Before running any samples, calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide).[13]
-
Step 2: Run the standard multiple times to establish a calibration curve and ensure the instrument's response is linear and reproducible.
-
Causality: This step normalizes the detector signals to known quantities, ensuring that the measurements for the unknown compound are accurate.
-
-
Sample Preparation & Handling:
-
Step 1: Ensure the sample (C12H12F3NO3) is homogenous and completely dry. Hygroscopic compounds can retain water, which artificially inflates the hydrogen and oxygen percentages.
-
Step 2: Weigh the sample (typically 1-3 mg) with high precision using a microbalance.
-
Step 3: Encapsulate the sample in a tin or silver capsule and seal it to prevent atmospheric contamination.
-
Causality: Inaccurate weighing is a direct source of error. Proper handling prevents contamination and ensures the analyzed material is representative of the bulk sample.
-
-
Data Validation:
-
Step 1: Analyze the sample in triplicate to assess the precision of the measurement.[14] The standard deviation between runs should be minimal.
-
Step 2: Run a check standard after every 10-15 unknown samples.[13]
-
Step 3: Compare the experimental percentages to the theoretical values. If the deviation for C, H, or N is greater than 0.4%, it may indicate an issue.
-
Causality: This rigorous process validates that the instrument remains in a calibrated state throughout the analytical run and provides confidence in the results for the unknown compound.
-
Troubleshooting Deviations > 0.4%:
-
Impurity: The most common cause. The sample may contain residual solvent, starting materials, or byproducts.
-
Incomplete Combustion: Can lead to low carbon values.[7][15] This might be due to an exhausted oxygen supply or furnace issues.
-
Improper Sample Handling: Contamination from the atmosphere (moisture, CO2) or weighing errors.
-
Instrumental Drift: The calibration may no longer be valid. Recalibration is necessary.
By adhering to this self-validating system, researchers can be highly confident in the elemental analysis data they generate, ensuring the foundational integrity of their scientific claims.
References
-
Wikipedia. Combustion analysis. [Link]
-
LECO Corporation. Combustion Analysis for Elemental Determination. [Link]
-
Chemistry LibreTexts. 1: Elemental Analysis. [Link]
-
AZoM. The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. [Link]
-
Brainly. What are some possible sources of error in this experiment involving Hess's Law?. [Link]
-
Analytik Jena. Combustion Elemental Analysis. [Link]
-
Sciencing. How To Calculate Theoretical Percent. [Link]
-
Quora. How do you calculate the percent by mass of an element in a compound?. [Link]
-
ACS Central Science. Chemists Debate the Value of Elemental Analysis. [Link]
-
ResearchGate. How I can validate elemental analysis data?. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
-
TSI. Combustion Analysis Basics. [Link]
-
Khan Academy. Calculating mass percent (worked example). [Link]
-
ACHR News. Common Combustion Testing Errors to Avoid This Fall. [Link]
-
The Student Room. Sources of error in enthalpy change of combustion. [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
YouTube. Sources of error in Molar Heat of Combustion Experiments. [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
YouTube. Percent Composition By Mass. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. brainly.com [brainly.com]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. tsi.com [tsi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



